8-Hydroxy-5-quinolinecarboxylic acid

Catalog No.
S530764
CAS No.
5852-78-8
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-5-quinolinecarboxylic acid

CAS Number

5852-78-8

Product Name

8-Hydroxy-5-quinolinecarboxylic acid

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)

InChI Key

JGRPKOGHYBAVMW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

5-carboxy-8-hydroxyquinoline, 8-hydroxy-5-quinolinecarboxylic acid, IOX1 compound

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O

Description

The exact mass of the compound 8-Hydroxy-5-quinolinecarboxylic acid is 189.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Jumonji C Domain (JmjC) Demethylase Inhibition

The primary area of scientific research for 8-Hydroxy-5-quinolinecarboxylic acid (8-HOQC) lies in its function as a potent inhibitor of 2-oxoglutarate oxygenases, particularly those belonging to the Jumonji C domain (JmjC) demethylase family. JmjC demethylases play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. 8-HOQC has been shown to effectively inhibit these enzymes, potentially impacting gene expression and cellular processes [1].

Here's a link to a study supporting this point: Inxight Drugs - 8-Hydroxy-5-quinolinecarboxylic acid: )

Potential Therapeutic Applications

Due to its JmjC demethylase inhibitory properties, 8-HOQC is being explored for its potential therapeutic applications in various diseases. These include:

  • Cancer: JmjC demethylases have been implicated in cancer development and progression. 8-HOQC's ability to inhibit these enzymes suggests its potential as an anti-cancer agent [1].
  • Neurodegenerative Diseases: JmjC demethylases are also involved in regulating neuronal function. Research suggests that 8-HOQC might hold promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating JmjC demethylase activity [1].

Ongoing Research

8-HOQC is a relatively new research area, and further investigation is needed to fully understand its potential benefits and limitations. Current research focuses on:

  • Mechanism of Action: Elucidating the precise mechanism by which 8-HOQC inhibits JmjC demethylases is crucial for optimizing its therapeutic potential.
  • Drug Development: Developing derivatives of 8-HOQC with improved potency, selectivity, and pharmacokinetic properties is essential for its translation into clinical applications.

8-Hydroxy-5-quinolinecarboxylic acid is an organic compound characterized by its quinoline structure, featuring a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position. Its molecular formula is C10H7NO3C_{10}H_7NO_3, and it has a molecular weight of 191.17 g/mol. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both the hydroxyl and carboxylic acid functional groups enhances its potential as a chelating agent, allowing it to interact with metal ions effectively .

, primarily due to its functional groups. Notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 8-hydroxyquinoline.
  • Chelation: It can form stable complexes with metal ions such as zinc, copper, and iron, which is significant in biological and industrial applications .

The biological activity of 8-hydroxy-5-quinolinecarboxylic acid has been explored in various studies. It exhibits:

  • Antimicrobial properties: Effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer activity: Some studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme inhibition: It acts as an inhibitor for specific enzymes, particularly those involved in oxidative stress responses .

Several methods have been developed for synthesizing 8-hydroxy-5-quinolinecarboxylic acid:

  • One-Pot Synthesis: A straightforward method involves the Williamson ether synthesis where ethyl 2-(halomethyl)quinoline-3-carboxylates react with 8-hydroxyquinolines in the presence of a base like potassium carbonate in acetonitrile. This method yields high purity and good yields .
  • Betti Reaction: This method utilizes 3-amino-4-hydroxybenzoic acid and crotonaldehyde under specific conditions to produce derivatives of 8-hydroxyquinoline, which can then be converted to 8-hydroxy-5-quinolinecarboxylic acid .
  • Hydrolysis of Quinoline Derivatives: Starting from various quinoline derivatives, hydrolysis can yield the desired carboxylic acid structure under acidic or basic conditions .

8-Hydroxy-5-quinolinecarboxylic acid finds applications in several fields:

  • Pharmaceuticals: Used as an active ingredient in formulations aimed at treating infections or cancer.
  • Agriculture: Acts as a fungicide or bactericide due to its antimicrobial properties.
  • Analytical Chemistry: Employed as a chelating agent in metal ion detection and separation processes.

Its versatility makes it valuable across multiple industries .

Interaction studies focus on how 8-hydroxy-5-quinolinecarboxylic acid interacts with various biological targets:

  • Metal Ion Binding: Studies have demonstrated its ability to form stable complexes with metal ions, which can influence enzyme activity and cellular processes.
  • Protein Interactions: Research indicates that this compound may interact with specific proteins involved in cell signaling pathways, potentially modulating their activity.

These interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 8-hydroxy-5-quinolinecarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Strong chelating agent; used in dyeing and medicine
5-HydroxyquinolineHydroxyl group at position 5Antifungal properties; less studied than its analogs
7-HydroxyquinolineHydroxyl group at position 7Potential anti-inflammatory effects
8-Hydroxy-2-methylquinolineMethyl group at position 2Exhibits unique biological activity against certain pathogens

The uniqueness of 8-hydroxy-5-quinolinecarboxylic acid lies in its combination of both hydroxyl and carboxylic groups, enhancing its chelation ability and biological activities compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JM015YQC1C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5852-78-8

Wikipedia

8-hydroxy-5-quinolinecarboxylic acid

Dates

Modify: 2023-08-15
1: Mettananda S, Fisher CA, Sloane-Stanley JA, Taylor S, Oppermann U, Gibbons RJ, Higgs DR. Selective silencing of α-globin by the histone demethylase inhibitor IOX1: a potentially new pathway for treatment of β-thalassemia. Haematologica. 2017 Mar;102(3):e80-e84. doi: 10.3324/haematol.2016.155655. Epub 2016 Nov 3. PubMed PMID: 27810991; PubMed Central PMCID: PMC5394973.
2: Hu Q, Chen J, Zhang J, Xu C, Yang S, Jiang H. IOX1, a JMJD2A inhibitor, suppresses the proliferation and migration of vascular smooth muscle cells induced by angiotensin II by regulating the expression of cell cycle-related proteins. Int J Mol Med. 2016 Jan;37(1):189-96. doi: 10.3892/ijmm.2015.2393. Epub 2015 Oct 27. PubMed PMID: 26530537.
3: Schiller R, Scozzafava G, Tumber A, Wickens JR, Bush JT, Rai G, Lejeune C, Choi H, Yeh TL, Chan MC, Mott BT, McCullagh JS, Maloney DJ, Schofield CJ, Kawamura A. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1. ChemMedChem. 2014 Mar;9(3):566-71. doi: 10.1002/cmdc.201300428. Epub 2014 Feb 6. PubMed PMID: 24504543; PubMed Central PMCID: PMC4503230.
4: Hopkinson RJ, Tumber A, Yapp C, Chowdhury R, Aik W, Che KH, Li XS, Kristensen JBL, King ONF, Chan MC, Yeoh KK, Choi H, Walport LJ, Thinnes CC, Bush JT, Lejeune C, Rydzik AM, Rose NR, Bagg EA, McDonough MA, Krojer T, Yue WW, Ng SS, Olsen L, Brennan PE, Oppermann U, Muller-Knapp S, Klose RJ, Ratcliffe PJ, Schofield CJ, Kawamura A. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chem Sci. 2013 Aug 1;4(8):3110-3117. doi: 10.1039/C3SC51122G. PubMed PMID: 26682036; PubMed Central PMCID: PMC4678600.

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